Triafamone
Overview
Description
Triafamone is a synthetic herbicide belonging to the sulfonanilide class. It is primarily used for controlling economically damaging grasses and broad-leaved weeds in rice fields. This compound works by inhibiting the enzyme acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids in plants .
Mechanism of Action
Triafamone, also known as this compound [ISO], is a sulfonanilide herbicide that has been developed by Bayer CropScience AG . This article will cover the various aspects of its mechanism of action.
Target of Action
This compound primarily targets the enzyme acetolactate synthase (ALS) . ALS is a key enzyme involved in the biosynthesis of branched-chain amino acids, such as valine, leucine, and isoleucine . By inhibiting this enzyme, this compound disrupts the normal growth and development of plants, particularly those considered as weeds .
Mode of Action
This compound’s mode of action is the inhibition of the ALS enzyme . When this enzyme is inhibited, the synthesis of the branched-chain amino acids is disrupted, leading to a deficiency of these essential amino acids in the plant. This deficiency hampers protein synthesis, thereby inhibiting cell division and plant growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the biosynthesis of branched-chain amino acids . The inhibition of ALS disrupts this pathway, leading to a deficiency of valine, leucine, and isoleucine. These amino acids are essential for protein synthesis, and their deficiency leads to impaired cell division and growth .
Pharmacokinetics
It is known that this compound can be effectively used in direct seeded or transplanted rice from seeding or transplanting to late post-emergence at rates of 20 to 50 g ai/ha using spray or granular formulations . This suggests that this compound is likely absorbed by the plant and distributed to the site of action where it exerts its herbicidal effect.
Result of Action
The result of this compound’s action is the inhibition of plant growth , particularly in target weeds . By inhibiting the ALS enzyme, this compound disrupts the synthesis of essential branched-chain amino acids, leading to impaired protein synthesis, cell division, and growth .
Biochemical Analysis
Biochemical Properties
Triafamone’s mode of action involves the inhibition of the enzyme acetolactate synthase (ALS) . ALS is a key enzyme involved in the biosynthesis of branched-chain amino acids. By inhibiting this enzyme, this compound disrupts the normal biochemical reactions in plants, leading to the death of the weeds .
Cellular Effects
The exact effects of this compound on various types of cells and cellular processes are not fully understood. As an ALS inhibitor, it is known to disrupt normal cellular metabolism in plants, particularly in the synthesis of essential amino acids. This disruption can lead to a variety of downstream effects on cell function, including impacts on cell signaling pathways, gene expression, and overall cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the enzyme ALS. It binds to this enzyme and inhibits its activity, preventing the synthesis of branched-chain amino acids. This inhibition disrupts normal cellular metabolism and leads to the death of the plant cells .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the synthesis of branched-chain amino acids in plants. By inhibiting the enzyme ALS, it disrupts this pathway and prevents the production of these essential amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triafamone is synthesized through a multi-step process involving the reaction of 4,6-dimethoxy-1,3,5-triazine with various reagents to introduce the necessary functional groups. The key steps include:
Formation of the triazine ring: This involves the reaction of cyanuric chloride with methanol to form 4,6-dimethoxy-1,3,5-triazine.
Introduction of the sulfonamide group: The triazine derivative is then reacted with a sulfonamide reagent to introduce the sulfonamide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure controls .
Chemical Reactions Analysis
Types of Reactions: Triafamone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Triafamone has several scientific research applications, including:
Agriculture: Used as a herbicide to control weeds in rice fields, improving crop yield and quality.
Environmental Studies: Research on the environmental fate and leaching behavior of this compound in different soil types and climatic conditions.
Toxicology: Studies on the ecotoxicity of this compound on aquatic organisms and its impact on biodiversity.
Comparison with Similar Compounds
Ethoxysulfuron: Another herbicide that inhibits acetolactate synthase but has a different chemical structure.
Fenoxasulfone: A herbicide often used in combination with Triafamone for enhanced weed control.
Uniqueness: this compound is unique due to its high efficacy in controlling a broad spectrum of weeds in rice fields and its relatively low environmental impact compared to other herbicides. Its selective mode of action allows it to target specific weeds without harming the rice crop .
Properties
IUPAC Name |
N-[2-(4,6-dimethoxy-1,3,5-triazine-2-carbonyl)-6-fluorophenyl]-1,1-difluoro-N-methylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O5S/c1-21(27(23,24)12(16)17)9-7(5-4-6-8(9)15)10(22)11-18-13(25-2)20-14(19-11)26-3/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHVIWKSEHWFDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=C1F)C(=O)C2=NC(=NC(=N2)OC)OC)S(=O)(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236339 | |
Record name | Triafamone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874195-61-6 | |
Record name | Triafamone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874195-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triafamone [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874195616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triafamone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-{2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)carbonyl]-6-fluorophenyl}-1,1-difluoro-N-methylmethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIAFAMONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XP2XGZ5MXO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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